IL-15 is primarily produced by various immune cells, including dendritic cells and monocytes, in response to stimuli such as type I interferons and lipopolysaccharides . The classification of IL-15-IN-1 falls under immunotherapeutic agents, specifically targeting immune modulation to improve anti-tumor responses.
The synthesis of IL-15-IN-1 involves several advanced biotechnological processes. Recombinant human interleukin 15 is typically expressed using Escherichia coli or mammalian cell lines, where it is produced as inclusion bodies. These inclusion bodies are solubilized using guanidine hydrochloride, followed by purification techniques such as nickel-affinity chromatography to isolate the active cytokine .
The final purification often includes enzymatic cleavage to remove fusion tags or unnecessary sequences, yielding a biologically active form of interleukin 15 with a final yield that can vary significantly based on the expression system used. For example, one study reported a purification yield of approximately 1.7% for recombinant interleukin 15 .
IL-15-IN-1 retains the structural characteristics of interleukin 15, which consists of a four-helix bundle structure typical of cytokines. The molecular weight of interleukin 15 is approximately 14–15 kDa, consisting of 114 amino acids . The unique structural features allow it to interact specifically with its receptor, IL-15 receptor alpha, facilitating its biological functions.
The molecular formula for interleukin 15 is C_6H_10N_2O_4S, and its structure can be represented as follows:
This structure is critical for its stability and interaction with receptors on immune cells.
IL-15-IN-1 undergoes various biochemical reactions upon administration. Its primary reaction involves binding to the IL-15 receptor complex on target immune cells. This binding triggers signaling pathways that promote cell proliferation and activation.
The mechanism by which IL-15-IN-1 enhances immune responses includes:
These reactions are essential for the therapeutic efficacy of IL-15-IN-1 in enhancing anti-tumor immunity.
The mechanism of action for IL-15-IN-1 primarily revolves around its ability to mimic or enhance the effects of endogenous interleukin 15. Upon administration, IL-15-IN-1 binds to the IL-15 receptor complex on immune cells, leading to:
Data from preclinical studies indicate that IL-15-IN-1 significantly improves immune responses against tumors compared to controls .
IL-15-IN-1 is typically presented as a lyophilized powder that must be reconstituted before use. Its solubility properties are crucial for effective administration; it is soluble in physiological buffers at specific pH levels.
Key chemical properties include:
Analytical techniques such as high-performance liquid chromatography are often employed to assess purity and stability during formulation development .
IL-15-IN-1 has significant potential in various scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2